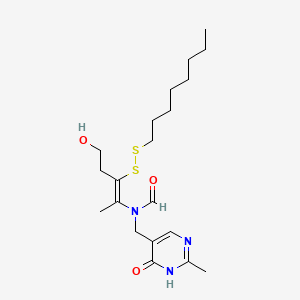

Oxythiamine octyl disulfide

Description

Oxythiamine octyl disulfide is a chemically modified derivative of thiamine (vitamin B1), characterized by the substitution of the thiazole sulfur with a disulfide bond linked to an octyl alkyl chain. Oxythiamine derivatives are studied for their antimetabolite properties, particularly as inhibitors of thiamine-dependent enzymes in pathogens like Plasmodium falciparum ().

Properties

CAS No. |

84714-60-3 |

|---|---|

Molecular Formula |

C20H33N3O3S2 |

Molecular Weight |

427.6 g/mol |

IUPAC Name |

N-[(Z)-5-hydroxy-3-(octyldisulfanyl)pent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide |

InChI |

InChI=1S/C20H33N3O3S2/c1-4-5-6-7-8-9-12-27-28-19(10-11-24)16(2)23(15-25)14-18-13-21-17(3)22-20(18)26/h13,15,24H,4-12,14H2,1-3H3,(H,21,22,26)/b19-16- |

InChI Key |

IYMUXMQNHSEVET-MNDPQUGUSA-N |

Isomeric SMILES |

CCCCCCCCSS/C(=C(/C)\N(CC1=CN=C(NC1=O)C)C=O)/CCO |

Canonical SMILES |

CCCCCCCCSSC(=C(C)N(CC1=CN=C(NC1=O)C)C=O)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxythiamine octyl disulfide typically involves the formation of a disulfide bond between two thiol groups. One common method is the oxidative coupling of thiols. For example, the thiol precursor can be oxidized using molecular oxygen in the presence of a catalyst to form the disulfide bond . Another method involves the reaction of organic halides with sodium thiosulfate in dimethyl sulfoxide (DMSO) at elevated temperatures (60-70°C) .

Industrial Production Methods

Industrial production of disulfides, including this compound, often employs scalable methods such as the reaction of alkyl halides with sodium thiosulfate in DMSO. This method is advantageous due to its simplicity and scalability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Oxythiamine octyl disulfide undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The octyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Nucleophiles such as amines or alcohols can react with the octyl group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Oxythiamine octyl disulfide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the formation of disulfide bonds.

Biology: Studied for its effects on enzyme activity, particularly thiamine-dependent enzymes.

Mechanism of Action

Oxythiamine octyl disulfide exerts its effects primarily by inhibiting thiamine-dependent enzymes, such as transketolase. This inhibition disrupts the non-oxidative synthesis of ribose, leading to cell cycle arrest and apoptosis in cancer cells . The compound interferes with multiple cellular signaling pathways, resulting in altered protein expression and cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Oxythiamine octyl disulfide belongs to a family of alkyl disulfide derivatives of oxythiamine. Key structural distinctions among these compounds lie in the alkyl chain length and disulfide bridge configuration:

The octyl chain in this compound increases its hydrophobicity compared to shorter-chain analogs, which may improve membrane permeability but reduce aqueous solubility ().

Biochemical Activity

- Enzyme Interaction : Oxythiamine itself acts as a substrate for Plasmodium falciparum thiamine pyrophosphokinase (PfTPK), with a reported KM of 145 ± 31 µM (). Alkyl disulfide derivatives like octyl disulfide may alter enzyme binding due to steric effects from the extended chain.

- Antimalarial Efficacy : Oxythiamine inhibits parasite growth by competing with thiamine for phosphorylation. Overexpression of PfTPK increases sensitivity to oxythiamine, suggesting metabolite toxicity (). The octyl disulfide variant’s enhanced lipophilicity could prolong intracellular retention, potentiating its antimalarial effect.

- Reactivity : Like thiamine disulfide, oxythiamine derivatives undergo reductive cleavage of the disulfide bond, releasing thiazole intermediates (). The octyl chain may slow this process compared to shorter-chain analogs, affecting prodrug activation kinetics.

Pharmacokinetic Properties

- Partition Coefficients: Longer alkyl chains (e.g., octyl vs. amyl) increase the octanol/water partition coefficient (log P), as seen in octoxynols (log P ~1.9 for C8 chains; ). This property likely enhances tissue penetration but may complicate systemic delivery.

- Chromatographic Retention : In reversed-phase chromatography, sodium octyl sulfate increases retention of disulfide compounds (). This compound would exhibit stronger retention than amyl/hexyl analogs, reflecting higher hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.